6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with the molecular formula C7H11N3O2. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a hydroxyethyl group attached to the amino group at the 6th position of the pyrimidine ring, along with a methyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-amino-5-methylpyrimidine-4,6-dione with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low temperature.
Substitution: Alkyl halides, acyl chlorides; reaction conditionsorganic solvent, elevated temperature.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives of this compound .
Scientific Research Applications
6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals[][6].
Mechanism of Action
The mechanism of action of 6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol
- 2-Amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one
- 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Uniqueness
6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyethyl and methyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
CAS No. |
202916-69-6 |
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Molecular Formula |
C7H11N3O3 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
6-(2-hydroxyethylamino)-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-4-5(8-2-3-11)9-7(13)10-6(4)12/h11H,2-3H2,1H3,(H3,8,9,10,12,13) |
InChI Key |
ADCOWONYBYIRRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)NCCO |
Origin of Product |
United States |
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